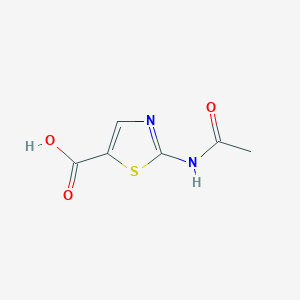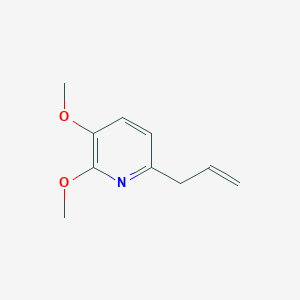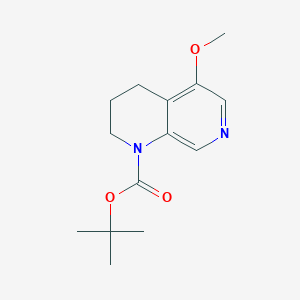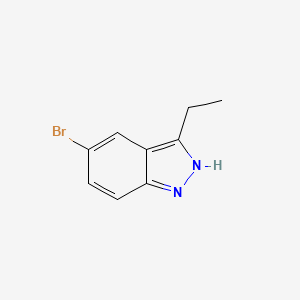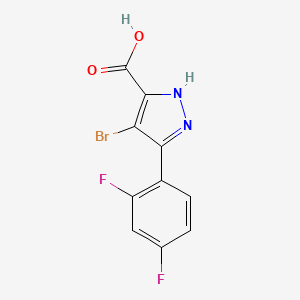![molecular formula C6H3BrIN3 B1519789 2-溴-7-碘-5H-吡咯并[2,3-b]吡嗪 CAS No. 875781-44-5](/img/structure/B1519789.png)
2-溴-7-碘-5H-吡咯并[2,3-b]吡嗪
概述
描述
2-Bromo-7-iodo-5H-pyrrolo[2,3-B]pyrazine is a halogenated heterocyclic aromatic organic compound It belongs to the pyrrolopyrazine class of compounds, which are characterized by their fused pyrrole and pyrazine rings
科学研究应用
2-Bromo-7-iodo-5H-pyrrolo[2,3-B]pyrazine has found applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: The compound is utilized in the production of advanced materials and chemical intermediates.
作用机制
Target of Action
It is known that 5h-pyrrolo[2,3-b]pyrazine derivatives have shown activity on kinase inhibition .
Biochemical Pathways
Given its potential kinase inhibitory activity , it may influence pathways regulated by these enzymes.
Result of Action
As a potential kinase inhibitor
Action Environment
It is known that it should be stored under inert gas (nitrogen or argon) at 2–8 °c .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-7-iodo-5H-pyrrolo[2,3-B]pyrazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyrrolopyrazine derivatives.
Halogenation: Bromination and iodination reactions are performed to introduce bromine and iodine atoms at the respective positions on the pyrrolopyrazine ring.
Reaction Conditions: These reactions are usually carried out under controlled conditions, including the use of specific halogenating agents, solvents, and temperatures to ensure the selective introduction of halogen atoms.
Industrial Production Methods: In an industrial setting, the production of 2-Bromo-7-iodo-5H-pyrrolo[2,3-B]pyrazine involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, ensuring the purity of starting materials, and implementing efficient purification techniques to obtain the desired compound in high yield and quality.
化学反应分析
Types of Reactions: 2-Bromo-7-iodo-5H-pyrrolo[2,3-B]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed to reduce the halogenated compound to simpler derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids or ketones.
Reduction Products: Reduced halogenated compounds or hydrocarbons.
Substitution Products: Derivatives with different functional groups, such as amines, alcohols, or ethers.
相似化合物的比较
2-Bromo-7-iodo-5H-pyrrolo[2,3-B]pyrazine is compared with other similar compounds, such as:
2-Bromo-7-iodo-4H-pyrrolo[2,3-B]pyrazine: Similar structure but different tautomeric form.
2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-B]pyrazine: Contains a tosyl group, which affects its reactivity and applications.
2-Bromo-7-nitro-5H-pyrrolo[2,3-B]pyrazine: Contains a nitro group instead of iodine, leading to different chemical properties and applications.
属性
IUPAC Name |
2-bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrIN3/c7-4-2-10-6-5(11-4)3(8)1-9-6/h1-2H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGMTONBTOMHOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC(=CN=C2N1)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrIN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90656813 | |
| Record name | 2-Bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
875781-44-5 | |
| Record name | 2-Bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
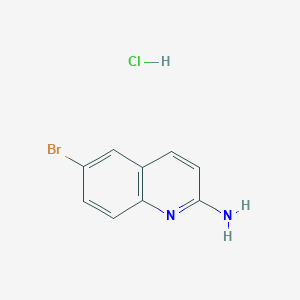
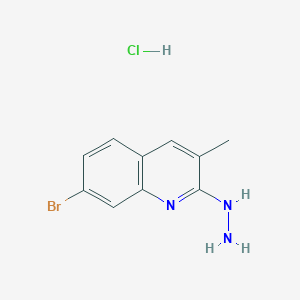
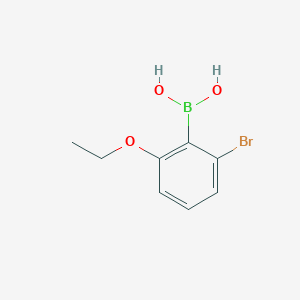

![8-Bromo-6-chloroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1519711.png)
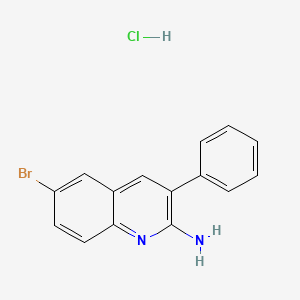
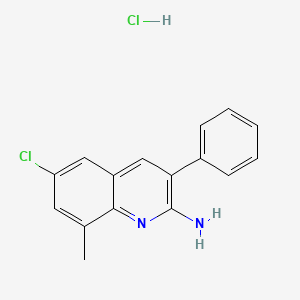
![N-[1-(4-Bromophenyl)ethyl]methanesulfonamide](/img/structure/B1519714.png)
![2-amino-8,10-dimethyldibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B1519715.png)
